molecular formula C14H16ClN B2762272 3-Naphthalen-1-ylpyrrolidine;hydrochloride CAS No. 2402829-36-9

3-Naphthalen-1-ylpyrrolidine;hydrochloride

Cat. No.: B2762272
CAS No.: 2402829-36-9
M. Wt: 233.74
InChI Key: GFANVOLPPOIQBQ-UHFFFAOYSA-N
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Description

3-Naphthalen-1-ylpyrrolidine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of a naphthalene ring attached to a pyrrolidine ring, forming a unique structure that contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-1-ylpyrrolidine;hydrochloride typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the reductive amination of naphthalene-1-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-1-ylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Naphthalen-1-ylpyrrolidine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-ylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined naphthalene and pyrrolidine structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-naphthalen-1-ylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12;/h1-7,12,15H,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANVOLPPOIQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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